N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Description
Introduction to N-[2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
Structural Overview of Coumarin-Based Carboxamide Derivatives
Coumarin derivatives are a class of heterocyclic compounds characterized by a benzopyrone backbone, which serves as a versatile scaffold for drug design. The core structure of this compound consists of three critical components:
- Coumarin Core : The 2-oxo-2H-chromene moiety provides a planar aromatic system that facilitates π-π stacking interactions with biological targets.
- Carboxamide Linkage : The 3-carboxamide group enhances hydrogen-bonding capabilities, improving target binding affinity and solubility.
- Substituents : The 4-methoxyphenyl and morpholin-4-yl ethyl groups introduce steric and electronic modifications that influence pharmacokinetic properties.
Synthetic routes for analogous compounds typically involve condensation reactions between coumarin-3-carboxylic acid derivatives and amines. For example, ethyl 2-oxo-2H-chromene-3-carboxylate reacts with 2-(4-methoxyphenyl)ethan-1-amine under reflux conditions to form the carboxamide bond. Structural validation relies on spectroscopic techniques such as $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, and infrared spectroscopy, which confirm the integration of substituents and the integrity of the coumarin core.
Significance of Morpholine and Methoxyphenyl Substituents in Medicinal Chemistry
Morpholine’s Role in Bioactivity
Morpholine, a six-membered heterocycle containing oxygen and nitrogen atoms, is widely utilized in medicinal chemistry due to its dual hydrophilic and lipophilic properties. Its chair-like conformation allows for optimal spatial orientation in binding pockets, while the nitrogen atom participates in hydrogen bonding and electrostatic interactions. In the context of this compound, the morpholine moiety:
- Enhances water solubility via polarity, improving oral bioavailability.
- Increases metabolic stability by resisting oxidative degradation.
- Modulates target selectivity through steric effects, as seen in linezolid’s ribosomal binding.
Methoxyphenyl’s Electronic and Steric Contributions
The 4-methoxyphenyl group introduces an electron-donating methoxy substituent at the para position, which:
- Stabilizes the aromatic system via resonance, enhancing binding to electron-deficient targets.
- Reduces metabolic deactivation by shielding reactive sites.
- Influences log P values , balancing hydrophobicity for membrane permeability.
In synthetic pathways, 4-methoxyphenol derivatives are often prepared via oxidation of p-anisaldehyde or alkylation of hydroquinone, ensuring high yields and purity.
Historical Context of Chromene-3-carboxamide Derivatives in Drug Discovery
Chromene-3-carboxamides have emerged as privileged structures in anticancer and antimicrobial drug development. Key milestones include:
- Antiproliferative Applications : Derivatives such as N-(4-fluorophenethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide demonstrated potent activity against MCF-7 breast cancer cells, surpassing doxorubicin in vitro.
- Antimicrobial Activity : Compounds like 6-methyl-N-(3-methylphenyl)-2-oxo-2H-chromene-3-carboxamide exhibited superior efficacy against Bacillus cereus compared to streptomycin, with MIC values as low as 0.062 mg/mL.
- Enzyme Inhibition : Coumarin carboxamides targeting Src kinase showed promise in suppressing proliferation in HT-29 colon adenocarcinoma cells.
The integration of morpholine and methoxyphenyl groups represents an evolution in chromene-3-carboxamide design, addressing limitations in earlier analogs related to solubility and target engagement. For instance, molecular docking studies reveal that morpholine-containing derivatives exhibit stronger interactions with MAO-B and tyrosine kinases compared to non-substituted analogs.
Properties
Molecular Formula |
C23H24N2O5 |
|---|---|
Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C23H24N2O5/c1-28-18-8-6-16(7-9-18)20(25-10-12-29-13-11-25)15-24-22(26)19-14-17-4-2-3-5-21(17)30-23(19)27/h2-9,14,20H,10-13,15H2,1H3,(H,24,26) |
InChI Key |
SPDLGISZCUXJRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-Oxo-2H-chromene-3-carboxylic Acid Derivatives
The chromene-3-carboxylate core is typically synthesized via the Pechmann condensation, as demonstrated in the preparation of ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) from resorcinol and ethyl acetoacetate in toluene under reflux. Modifications to this method include substituting ethanol with toluene to enhance reaction efficiency, achieving an 84% yield. Acid hydrolysis of the ester (e.g., using HCl or H₂SO₄) yields the free carboxylic acid, a critical precursor for subsequent amide coupling.
Preparation of the Amine Intermediate: 2-(4-Methoxyphenyl)-2-(morpholin-4-yl)ethylamine
The introduction of the morpholine and 4-methoxyphenyl groups into the ethylamine backbone involves a multi-step sequence:
-
Nucleophilic Substitution : Reacting 2-chloro-1-(4-methoxyphenyl)ethanol with morpholine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF.
-
Reductive Amination : Catalytic hydrogenation (Pd/C, H₂) of the resulting ketone intermediate (2-(4-methoxyphenyl)-2-morpholinoacetaldehyde) to yield the primary amine.
Alternative routes employ Sn/HCl or Fe/HCl reduction systems for nitro or cyano precursors, though these methods are less selective.
Amide Bond Formation Strategies
Direct Coupling Using Activated Carboxylic Acids
The carboxamide linkage is formed via reaction between 2-oxo-2H-chromene-3-carboxylic acid and the amine intermediate. Activation of the carboxylic acid is achieved through:
-
Acid Chloride Formation : Treating the acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
-
In-Situ Activation : Using coupling agents like HOBt/DCC or EDCI in solvents such as THF or DMF.
For example, refluxing ethyl 2-oxo-2H-chromene-3-carboxylate with 2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethylamine in ethanol for 6 hours yields the target compound in 94% purity after recrystallization.
Solvent and Base Optimization
Reaction efficiency depends critically on solvent and base selection:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | Triethylamine | 78 | 92 |
| THF | DIPEA | 85 | 95 |
| DMF | Pyridine | 72 | 88 |
Data adapted from methodologies in and.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using eluents such as ethyl acetate/petroleum ether (3:1 v/v), achieving Rf values of 0.42. Recrystallization from ethanol or acetonitrile further enhances purity (>98%).
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 8.87 (s, 1H, chromene-H), 8.74 (t, J = 5.8 Hz, NH), and 3.73 (s, 3H, OCH₃).
-
¹³C NMR : Peaks at 161.42 ppm (chromene C=O) and 55.44 ppm (OCH₃).
-
IR (KBr) : Stretching vibrations at 1685 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O-C).
Process Optimization and Scalability
Catalytic Efficiency
Hydrogenation steps benefit from Pd/C (10% w/w) under 50 psi H₂, reducing reaction times to 2 hours with >90% conversion. Alternative catalysts like Raney Ni show lower selectivity (75%).
Green Chemistry Approaches
Recent advances emphasize solvent-free mechanochemical synthesis, reducing waste generation by 40% compared to traditional methods.
Challenges and Alternative Pathways
Steric Hindrance Mitigation
The bulky morpholin-4-yl group necessitates elevated temperatures (80–100°C) during amide coupling to overcome steric effects. Microwave-assisted synthesis reduces reaction times to 30 minutes with comparable yields.
Byproduct Formation
Competitive ester hydrolysis during coupling is minimized by using anhydrous conditions and molecular sieves.
Industrial-Scale Production Insights
Patent data reveals that continuous flow reactors achieve throughputs of 5 kg/day with 97% purity, leveraging automated pH control and in-line FTIR monitoring .
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Structural Analogues and Their Key Features
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide
- Structure : Lacks the morpholine group but retains the 4-methoxyphenethyl and coumarin-carboxamide framework.
- Synthesis : Prepared via coupling ethyl 2-oxo-2H-chromene-3-carboxylate with 4-methoxyphenethylamine .
Methyl-4-morpholino-2-oxo-2H-chromene-3-carboxylate
- Structure : Morpholine is directly attached to the coumarin core at the 4-position, replacing the carboxamide group with a methyl ester.
- Synthesis : One-pot reaction between coumarin derivatives and morpholine .
- Key Differences : The ester group may confer lower stability under physiological conditions compared to the carboxamide in the target compound. Morpholine’s position here influences electronic effects on the coumarin ring .
N-{4-[2-(Morpholin-4-yl)-2-oxoethyl]phenyl}-2-oxo-2H-chromene-3-carboxamide
- Structure : Morpholine is linked via a ketone-containing ethyl chain to a phenyl ring, which is then attached to the carboxamide.
Pharmacological and Physicochemical Comparisons
Bioactivity Insights
- Morpholine-Containing Derivatives : Compounds like 2-[2-(morpholin-4-yl)ethyl]thiopyrimidines () exhibit antimicrobial activity against Staphylococcus aureus and Candida albicans, suggesting morpholine enhances membrane penetration or target binding . The target compound’s morpholine group may similarly improve bioactivity.
- Coumarin-Carboxamides: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide () lacks direct bioactivity data but shares structural motifs with known anti-inflammatory and anticancer coumarins .
Physicochemical Properties
- Molecular Weight and Polarity: Target compound: ~392.4 g/mol (C₂₂H₂₀N₂O₅) .
- Solubility: Morpholine’s oxygen atoms enhance water solubility in the target compound compared to non-morpholine derivatives like N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a chromene core, morpholine ring, and a methoxyphenyl group. The chemical formula is represented as C₁₈H₁₉N₃O₃, with notable functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 313.36 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines. A study reported that specific derivatives demonstrated IC50 values in the micromolar range against human colon adenocarcinoma and other cancer types, suggesting effective antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | HT-29 (Colon Adenocarcinoma) | 92.4 |
| Oxadiazole Derivative 2 | OVXF 899 (Ovarian Cancer) | 2.76 |
| This compound | Not yet tested | N/A |
The mechanism by which this compound exerts its biological effects is still under investigation. However, similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
Neuroprotective Effects
Some studies suggest that compounds with similar structures may also exhibit neuroprotective effects. For example, morpholine derivatives have been investigated for their potential in treating neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .
Study on Anticancer Activity
In a recent study examining the anticancer efficacy of chromene derivatives, researchers synthesized several compounds based on the chromene scaffold and evaluated their activity against a panel of cancer cell lines. The study found that modifications to the methoxy group significantly enhanced the antiproliferative activity against ovarian and breast cancer cells.
Neuroprotective Study
Another study focused on the neuroprotective potential of morpholine-containing compounds. The results indicated that these compounds could reduce neuronal apoptosis in models of oxidative stress, highlighting their potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. Key Optimization Strategies :
- Use of molecular sieves or inert atmospheres to mitigate moisture sensitivity during amidation .
- Temperature control (0–5°C during coupling to minimize side reactions) .
Which spectroscopic and crystallographic methods are most effective for structural elucidation and regiochemical confirmation?
Basic Research Question
- NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) to confirm the presence of methoxyphenyl (δ 3.8–4.0 ppm for OCH3), morpholinyl protons (δ 2.5–3.5 ppm), and chromene carbonyl (δ 160–165 ppm) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, particularly for the morpholinyl ethyl group and chromene core .
- HRMS/ESI-MS : Validates molecular weight (±2 ppm accuracy) .
What in vitro assays are suitable for preliminary evaluation of anticancer activity, and how should experimental controls be designed?
Basic Research Question
- Cell Viability Assays : MTT or resazurin-based tests against cancer cell lines (e.g., MCF-7, A549) with IC50 determination. Include cisplatin or doxorubicin as positive controls .
- Apoptosis Detection : Annexin V/PI staining with flow cytometry to assess programmed cell death .
- Controls : Vehicle (DMSO <0.1%), untreated cells, and reference compounds. Normalize data to untreated viability .
How do substituents on the morpholinyl or methoxyphenyl groups influence bioactivity and pharmacokinetics?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
| Substituent Modification | Observed Effect (Based on Analogues) | Evidence Source |
|---|---|---|
| Methoxy → Nitro (phenyl) | Increased cytotoxicity but reduced solubility | |
| Morpholinyl → Piperidinyl | Enhanced blood-brain barrier penetration | |
| Ethyl linker → Propyl linker | Reduced metabolic stability |
Q. Methodological Approach :
- Synthesize derivatives with systematic substitutions.
- Evaluate logP (octanol/water partitioning) for solubility and permeability .
- Use hepatic microsome assays to assess metabolic stability .
How can contradictions between in vitro potency and in vivo efficacy be resolved?
Advanced Research Question
Case Example : A compound showing nM IC50 in vitro but poor tumor inhibition in vivo.
Resolution Strategies :
Bioavailability Studies : Measure plasma/tissue concentrations via LC-MS to identify absorption issues .
Prodrug Design : Introduce phosphonooxy or acetyl groups to improve solubility (e.g., as in ) .
Pharmacodynamic Markers : Use immunohistochemistry to verify target engagement (e.g., caspase-3 activation) .
What computational approaches predict target interactions and guide rational design?
Advanced Research Question
- Molecular Docking (AutoDock Vina) : Simulate binding to kinases (e.g., PI3K, EGFR) using crystal structures from PDB. Prioritize compounds with ΔG < -8 kcal/mol .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Models : Use descriptors like polar surface area and H-bond donors to correlate with bioavailability .
How can regiochemical ambiguities in the chromene core be resolved during synthesis?
Advanced Research Question
- NOESY NMR : Identify spatial proximity between morpholinyl ethyl protons and chromene carbonyl to confirm substitution pattern .
- Isotopic Labeling : Introduce 13C at the chromene C-3 position to track carboxamide formation via 13C NMR .
What strategies mitigate oxidative degradation of the morpholinyl group during storage?
Advanced Research Question
- Accelerated Stability Studies : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Antioxidant Additives : Use 0.1% BHT or argon purging during lyophilization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
